1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine is a compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which combines a fluorinated pyridine ring with a pyrazole moiety. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine typically involves several steps, starting with the preparation of the fluorinated pyridine precursor. One common method involves the use of Selectfluor® for the fluorination of pyridine derivatives . The pyrazole moiety can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine can be compared with other fluorinated pyridines and pyrazole derivatives. Similar compounds include:
2-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-Fluoropyridine: Similar to this compound but with the fluorine atom in a different position.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the 4-position. The uniqueness of this compound lies in its specific combination of a fluorinated pyridine ring and a pyrazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11FN4 |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H11FN4/c1-7(15-6-10(12)5-14-15)8-2-9(11)4-13-3-8/h2-7H,12H2,1H3 |
InChI Key |
XGAQNNHVDMGVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)N2C=C(C=N2)N |
Origin of Product |
United States |
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